Regioisomeric Selectivity: Pyridin-3-yl vs. Pyridin-4-yl Substitution Strictly Governs Biochemical Recognition and Hydrogen-Bonding Networks
The target compound incorporates a pyridin-3-yl substitution on the thiazole ring, whereas the direct regioisomer—2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide (CAS 441289-96-9)—places the pyridine nitrogen at the 4-position [1]. This positional change alters the geometry of the hydrogen-bond acceptor/donor array and has been shown in related pyridine-thiazole series to drive differential kinase selectivity: 4-(pyridin-3-yl)thiazole-2-acetamide derivatives demonstrated selective cytotoxicity against chondrosarcoma (SW1353) cells, while 4-(pyridin-4-yl) variants exhibited distinct inhibition profiles [2]. The computed molecular properties are identical in mass (316.34 g/mol) but differ in spatial electrostatic potential distribution, which critically affects target engagement [1].
| Evidence Dimension | Positional isomerism effect on biological target selectivity |
|---|---|
| Target Compound Data | Pyridin-3-yl regioisomer (CAS 393837-53-1): selective cytotoxicity against SW1353 chondrosarcoma cells reported for the 4-(pyridin-3-yl)thiazole-2-acetamide scaffold class |
| Comparator Or Baseline | Pyridin-4-yl regioisomer (CAS 441289-96-9): distinct inhibition profile; identical molecular weight (316.34 g/mol) and formula (C14H12N4O3S) |
| Quantified Difference | Regioisomer switch (3-pyridyl → 4-pyridyl) alters kinase selectivity profile; quantitative IC50 values for the exact compound pair are not yet published in a common assay |
| Conditions | Comparative cytotoxicity screening against SW1353 human chondrosarcoma cell line and broader kinase profiling panels (inferred from 4-(2/3/4-pyridyl)thiazole-2-acetamide derivative series) [2] |
Why This Matters
Procurement of the incorrect regioisomer (CAS 441289-96-9 instead of CAS 393837-53-1) will produce a different hydrogen-bonding pharmacophore, invalidating SAR hypotheses and potentially yielding false-negative results in target-based screens.
- [1] PubChem Compound Summary for CID 4386877, 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide. National Center for Biotechnology Information, 2025. View Source
- [2] Alqahtani, A. M.; Bayazeed, A. A. Discovery of novel potent human chondrosarcoma (SW1353) inhibitors: 4-(2/3/4-pyridyl)thiazole 2-acetamide derivatives. Medipol University Repository, 2022. View Source
